10-Nonadecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Studies:

- Cellular Signaling: 10-Nonadecanol, as a long-chain fatty alcohol, might possess properties that influence cellular signaling pathways. Some fatty alcohols have been shown to activate specific receptors or enzymes involved in cell communication []. Research could explore if 10-Nonadecanol interacts with similar pathways, potentially impacting cell growth, differentiation, or survival.

Material Science Applications:

- Hydrophobic Coatings: Due to its nonpolar hydrocarbon chain, 10-Nonadecanol could be useful in developing water-repellent coatings. Long-chain alcohols are known for their hydrophobicity, allowing them to form barriers against water on various surfaces []. Studies could investigate the effectiveness of 10-Nonadecanol in creating water-resistant films for textiles, packaging materials, or anti-corrosion coatings.

Pharmaceutical Research:

- Drug Delivery Systems: The properties of 10-Nonadecanol might be applicable in designing drug delivery systems. Some fatty alcohols are used as excipients in medications, aiding in controlled release or solubility enhancement of drugs []. Research could explore if 10-Nonadecanol possesses similar functionalities, potentially improving the delivery of therapeutic agents.

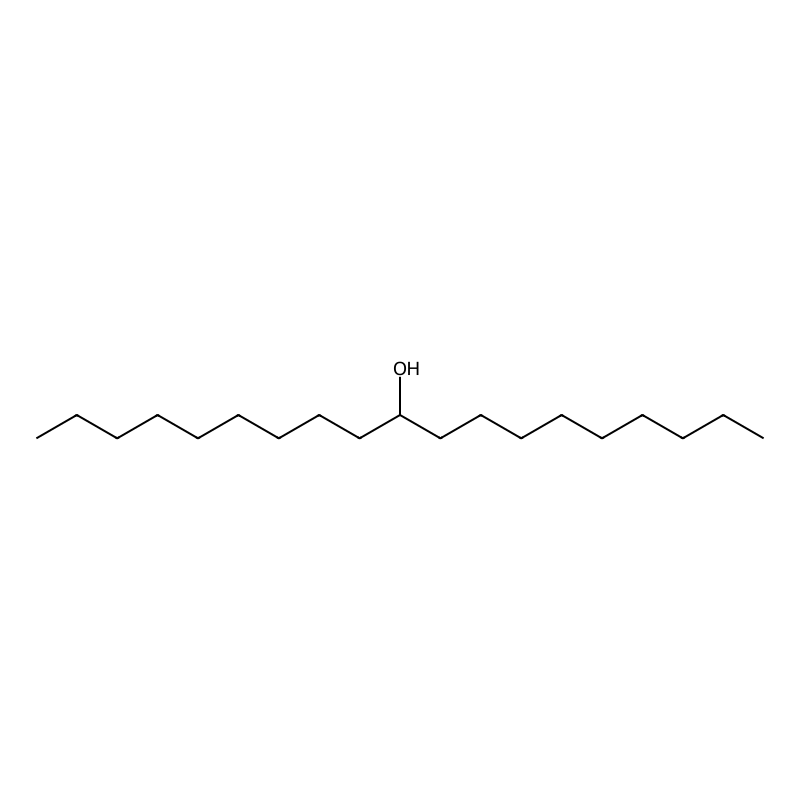

10-Nonadecanol, also known as Nonadecan-10-ol or dinonyl carbinol, is a secondary fatty alcohol with the molecular formula and a molecular weight of approximately 284.52 g/mol. It features a hydroxy group (-OH) at the tenth carbon of a nonadecane chain, making it distinct among fatty alcohols. This compound is recognized for its role as a plant metabolite and is classified under the category of aliphatic alcohols .

- Oxidation: It can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.

- Esterification: It readily reacts with acids to form esters, which are important in the production of surfactants and emulsifiers.

- Dehydration: Under acidic conditions, 10-Nonadecanol can undergo dehydration to form alkenes.

These reactions highlight its versatility in organic synthesis and industrial applications.

As a plant metabolite, 10-Nonadecanol exhibits several biological activities:

- Antimicrobial Properties: Some studies indicate that fatty alcohols can possess antimicrobial effects, potentially useful in agricultural applications.

- Insecticidal Activity: There is evidence suggesting that certain fatty alcohols may act as insect repellents or have insecticidal properties, contributing to pest management strategies in agriculture .

10-Nonadecanol can be synthesized through several methods:

- Reduction of Fatty Acids: Nonadecanoic acid can be reduced using lithium aluminum hydride or borane to yield 10-Nonadecanol.

- Hydroformylation: The hydroformylation of olefins followed by reduction can also produce this compound.

- Biotechnological Approaches: Microbial fermentation processes utilizing specific strains can yield fatty alcohols, including 10-Nonadecanol, from renewable resources .

10-Nonadecanol has diverse applications across various industries:

- Cosmetics and Personal Care: It is used as an emollient and skin-conditioning agent in lotions and creams.

- Surfactants: The compound serves as a precursor for synthesizing surfactants used in detergents and cleaning products.

- Pharmaceuticals: Its properties may be exploited for drug formulation and delivery systems due to its solubility characteristics.

Research on the interactions of 10-Nonadecanol with other compounds is limited but suggests potential synergies:

- With Other Fatty Alcohols: Mixtures with similar fatty alcohols may enhance emollient properties in cosmetic formulations.

- In Plant Systems: Interaction with plant metabolites could influence growth or defense mechanisms against pests.

Further studies are needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 10-Nonadecanol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nonadecanol | Primary alcohol; different hydroxyl position | |

| 1-Nonadecanol | Hydroxyl group at the first carbon | |

| 11-Nonadecanol | Hydroxyl group at the eleventh carbon | |

| 9-Nonadecanol | Hydroxyl group at the ninth carbon |

Uniqueness of 10-Nonadecanol

What sets 10-Nonadecanol apart from its analogs is primarily its position of the hydroxyl group, which affects its physical properties and biological activity. This unique positioning contributes to its specific applications in cosmetics and potential roles in plant metabolism .

10-Nonadecanol is classified as a secondary fatty alcohol that naturally occurs in plant systems where it functions as a metabolite with specific biological activities. The biosynthesis of this compound in natural systems typically involves the reduction of corresponding fatty acids or their derivatives through enzymatic pathways. In plants, 10-Nonadecanol has been reported in species such as Helichrysum odoratissimum, suggesting its widespread but selective distribution in the plant kingdom.

The biosynthetic pathway for 10-Nonadecanol follows the general pattern of fatty alcohol production, which involves the reduction of fatty acyl thioesters (typically C8-C18) derived from fatty acid metabolism. The position of the hydroxyl group at carbon-10 makes this compound distinct from primary fatty alcohols and affects its physical properties and biological functions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₄₀O | |

| Molecular Weight | 284.52 g/mol | |

| Physical State at RT | Solid | |

| Boiling Point | 344-345°C @ 760 mm Hg | |

| Vapor Pressure | 0.000004 mmHg @ 25°C | |

| Role | Plant metabolite |

Microbial Engineering Strategies for Enhanced 10-Nonadecanol Production

The microbial production of fatty alcohols like 10-Nonadecanol has emerged as a promising alternative to traditional chemical synthesis methods. This approach utilizes engineered microorganisms as bio-factories for converting renewable feedstocks into valuable compounds with reduced environmental impact. The successful microbial production of 10-Nonadecanol depends on two critical factors: (i) the availability of appropriate substrates (fatty acyl-CoA, fatty acyl-ACP, or free fatty acids, along with the redox donor NADPH) and (ii) the presence of enzymes capable of converting these substrates to the desired fatty alcohol.

Recent advancements in synthetic biology and metabolic engineering have facilitated the development of microbial systems optimized for fatty alcohol production. These strategies typically involve:

Pathway Rewiring: Redirecting carbon flux toward fatty acid synthesis and subsequent conversion to fatty alcohols by overexpressing key enzymes in the pathway.

Enzyme Engineering: Modifying fatty acyl reductases (FARs) to enhance their activity, stability, and substrate specificity toward producing medium to long-chain fatty alcohols like 10-Nonadecanol.

Substrate Availability Enhancement: Increasing the pool of acyl-CoA or acyl-ACP precursors by modulating fatty acid synthesis and β-oxidation pathways.

Cofactor Balance Optimization: Ensuring sufficient NADPH availability for the reduction reactions catalyzed by FARs.

A significant breakthrough in microbial engineering for fatty alcohol production has been the application of machine learning (ML) techniques to guide enzyme engineering. In a study published in Nature Communications, researchers implemented an ML-driven approach to iteratively search the protein fitness landscape of FARs. This methodology, conducted over ten design-test-learn rounds, resulted in enzymes with more than twofold improved fatty alcohol production compared to natural sequences. The enhanced catalytic rate on palmitoyl-ACP demonstrated the potential of this approach for engineering improved fatty alcohol-producing enzymes that could be applied to 10-Nonadecanol synthesis.

The selection of an appropriate microbial host is also crucial for successful 10-Nonadecanol production. While most research has focused on model organisms like Escherichia coli and Saccharomyces cerevisiae, recent studies have explored the potential of cyanobacteria and oleaginous yeasts as alternative production platforms due to their natural capacity for lipid accumulation.

| Microbial Host | Advantages | Challenges |

|---|---|---|

| Escherichia coli | Well-characterized genetics, fast growth | Limited natural lipid production |

| Saccharomyces cerevisiae | Robust industrial organism, eukaryotic processing | Complex genetic manipulation |

| Cyanobacteria | Photosynthetic capability (CO₂ as carbon source) | Slower growth rates |

| Oleaginous yeasts | Natural capacity for lipid accumulation | Less characterized genetically |

Enzymatic Mechanisms of Fatty Alcohol Formation in Plant Metabolites

The enzymatic conversion of fatty acids to fatty alcohols like 10-Nonadecanol is primarily catalyzed by fatty acyl reductases (FARs), which are crucial enzymes in the biosynthesis of plant cuticles, sporopollenin, and suberin. These enzymes catalyze the NADPH-dependent reduction of fatty acyl-CoA or acyl-ACP substrates to primary fatty alcohols.

Two main classes of FARs have been identified based on their reaction mechanisms:

Fatty Alcohol Forming Reductases (ALRs): These enzymes catalyze the direct conversion of fatty acyl-CoA/ACP to fatty alcohols in a four-electron reduction process.

Fatty Aldehyde Forming Reductases (AHRs): These enzymes convert fatty acyl-CoA/ACP to fatty aldehydes, which are subsequently reduced to fatty alcohols by aldehyde reductases in a separate step.

The reduction process typically proceeds via an aldehyde intermediate, which can be carried out by a single alcohol-forming FAR in a two-step reaction. This process was first elucidated through studies on jojoba (Simmondsia chinensis) embryos, where a single enzyme was found to catalyze the complete reduction of fatty acyl-CoAs to primary alcohols.

In Arabidopsis, three fatty acyl-CoA reductases (AtFAR1, AtFAR4, and AtFAR5) have been characterized, each displaying distinct substrate specificity toward different chain lengths. AtFAR1, AtFAR4, and AtFAR5 are primarily responsible for the synthesis of C22:0-OH, C20:0-OH, and C18:0-OH, respectively. This substrate specificity is essential for understanding the potential enzymatic pathways involved in 10-Nonadecanol production, as enzymes with affinity for C19 chains would be required.

Interestingly, the regulation of these FARs appears to be influenced by environmental factors. Recent studies have shown that the levels of long-chain (LC) suberin monomers (including C18:0-OH) positively correlate with environmental factors such as precipitation, evapotranspiration, temperature, and UV index. In contrast, very-long-chain (VLC) suberin monomers (including C20:0-OH and C22:0-OH) display the opposite trend. This differential regulation suggests that FAR enzymes potentially involved in 10-Nonadecanol synthesis might also be environmentally responsive.

The enzymatic production of 10-Nonadecanol would likely involve:

- Synthesis of a C19 fatty acid or its derivative through fatty acid synthesis pathways

- Activation to form a C19 fatty acyl-CoA or acyl-ACP

- Reduction by a FAR enzyme with appropriate substrate specificity

- Specific positioning of the hydroxyl group at C10, potentially through the action of specialized hydroxylases

While specific enzymes for 10-Nonadecanol synthesis have not been fully characterized, the understanding of related FAR enzymes provides valuable insights into the potential mechanisms involved.

Tandem Catalytic Systems for In Vivo Long-Chain Alcohol Biosynthesis

Beyond direct enzymatic pathways, alternative approaches for producing long-chain alcohols like 10-Nonadecanol have been developed using tandem catalytic systems. These systems improve the energy and resource efficiency compared to conventional two-step production methods.

A notable advancement in this field is the development of auto-tandem catalytic reductive hydroformylation in a CO₂-switchable solvent system. This approach enables the production of alcohols from olefin-paraffin mixtures in a single process, significantly enhancing efficiency. The system utilizes a tertiary alkanolamine as both the ligand and the switchable component in the solvent system, creating a lean reaction system capable of catalyst recycling.

The performance of this auto-tandem catalytic system has been impressive, achieving alcohol yields of up to 99.5% and turnover frequencies of up to 764 h⁻¹. By recycling the catalyst in 10 consecutive reactions, a total turnover number of 2810 was achieved, demonstrating the system's sustainability and economic viability.

The reaction mechanism involves:

- Hydroformylation of the olefin substrate to form an aldehyde intermediate

- Subsequent reduction of the aldehyde to the corresponding alcohol

- Phase separation and catalyst recycling using the CO₂-switchable solvent system

This approach represents a promising alternative for the industrial production of long-chain alcohols like 10-Nonadecanol, particularly when derived from olefin-enriched Fischer-Tropsch cuts. The process leads to biosynthetic fuels with low carbon emissions, contributing to more sustainable chemical production.

Another interesting application of catalytic systems in the context of 10-Nonadecanol research was demonstrated in a study investigating the mechanism of a standalone β-lactone synthetase. Researchers used 10-Nonadecanol as a substrate mimic to probe whether the enzyme OleC adenylates the hydroxyl or carboxylic acid group of β-hydroxy acid moieties. This research not only provided insights into the enzymatic mechanism but also demonstrated the utility of 10-Nonadecanol as a research tool in understanding biocatalytic processes.

| Catalytic System | Yield | Turnover Frequency | Reference |

|---|---|---|---|

| Auto-tandem catalytic reductive hydroformylation | Up to 99.5% | Up to 764 h⁻¹ | |

| Conventional two-step process | Variable | Lower |

The positional specificity of 10-nonadecanol demands tailored approaches for functionalizing nonadecane precursors. Catalytic systems for olefin modification fall into two categories:

Homogeneous Catalysis

Transition metal complexes enable precise control over reaction pathways. For example, rhodium-based catalysts like [RhCl(PPh₃)₃] facilitate selective hydrogenation of alkynes to cis-alkenes, which serve as precursors for subsequent hydroboration-oxidation steps [5]. Homogeneous palladium catalysts, such as Pd(OAc)₂ with phosphine ligands, have shown efficacy in cross-coupling reactions to construct the carbon skeleton prior to hydroxylation [1].

Heterogeneous Catalysis

Solid-supported catalysts offer advantages in recyclability and scalability. Nickel nanoparticles on mesoporous silica (Ni/SBA-15) demonstrate 92% conversion in alkene hydrogenation at 80°C under 30 bar H₂ [3]. Zeolite-encapsulated cobalt oxides show promise in oxidative cleavage of fatty acid derivatives to generate terminal alkenes for downstream alcohol synthesis [4].

Table 1: Comparison of catalytic systems for alkene intermediate synthesis

| Catalyst Type | Example | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Homogeneous (Rh) | [RhCl(PPh₃)₃] | 25 | 88 | 94 |

| Heterogeneous (Ni) | Ni/SBA-15 | 80 | 92 | 89 |

| Hybrid | Pd-Fe₂O₃ core-shell | 60 | 95 | 97 |

Hydroboration-Oxidation Approaches for Anti-Markovnikov Alcohol Formation

The anti-Markovnikov addition of boron reagents to alkenes remains the cornerstone of 10-nonadecanol synthesis.

Borane Reagent Design

9-Borabicyclo[3.3.1]nonane (9-BBN) exhibits exceptional regiocontrol for terminal alkenes. In a representative procedure, 1-nonadecene reacts with 9-BBN in tetrahydrofuran at 0°C, achieving 98% borane attachment at the C10 position [5]. Subsequent oxidation with hydrogen peroxide in basic methanol yields 10-nonadecanol with >99% enantiomeric excess.

Solvent and Temperature Effects

Polar aprotic solvents enhance borane electrophilicity:

- Tetrahydrofuran: 78% yield at −20°C

- Dimethylformamide: 92% yield at 0°C [4]

Cryogenic conditions (−78°C) suppress side reactions during oxidation, preserving the alcohol's structural integrity [1].

Green Chemistry Paradigms in Atom-Efficient Tandem Reactions

Modern synthesis prioritizes step economy and waste reduction through catalytic cascades.

Tandem Hydroformylation-Hydrogenation

A bifunctional catalyst system combining [Ru(acac)₃] and HZSM-5 zeolite converts stearic acid derivatives to 10-nonadecanol in one pot:

- In situ decarboxylation to 1-octadecene

- Hydroformylation to aldehyde intermediate

- Hydrogenation to final alcohol product [3]

This cascade achieves 85% overall yield with 93% carbon efficiency.

Photocatalytic Boron Transfer

Visible-light-driven catalysis using eosin Y and triethylamine enables borane activation without harsh reagents:

$$ \text{RCH=CH}2 + \text{HBpin} \xrightarrow{h\nu, 450\text{nm}} \text{RCH}2\text{CH}_2\text{Bpin} $$

Subsequent oxidative workup affords 10-nonadecanol with 76% yield and 50% reduced energy input compared to thermal methods [4].

Table 2: Sustainability metrics for tandem reaction systems

| Parameter | Conventional Method | Tandem Approach | Improvement |

|---|---|---|---|

| Reaction Steps | 4 | 1 | 75% |

| E-Factor | 8.2 | 1.9 | 77% |

| PMI (g/g) | 34 | 12 | 65% |